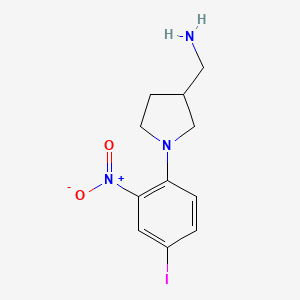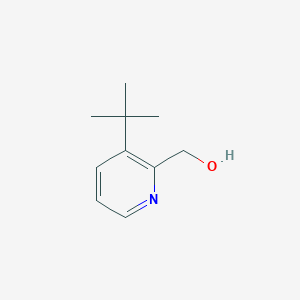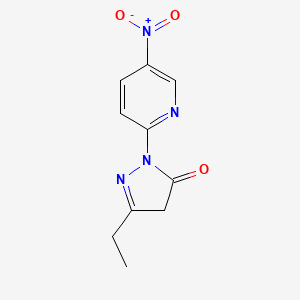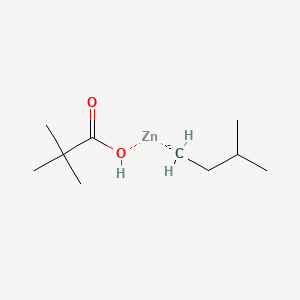
Isopentyl(pivaloyloxy)zinc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopentyl(pivaloyloxy)zinc is an organozinc compound with the molecular formula C10H20O2Zn. It is used primarily in research settings and is known for its unique reactivity and applications in organic synthesis. This compound is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of isopentyl(pivaloyloxy)zinc involves the reaction of isopentyl alcohol with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert atmosphere to prevent oxidation and moisture interference. The product is then purified through standard organic synthesis techniques such as vacuum filtration and solvent extraction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes using larger reaction vessels, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Isopentyl(pivaloyloxy)zinc undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form corresponding zinc oxides.
Reduction: Can be reduced to form isopentyl alcohol and zinc metal.
Substitution: Participates in nucleophilic substitution reactions where the pivaloyloxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation: Zinc oxide, isopentyl alcohol.
Reduction: Isopentyl alcohol, zinc metal.
Substitution: Various substituted isopentyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Isopentyl(pivaloyloxy)zinc is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the formation of carbon-carbon bonds.
Biology: Investigated for its potential role in biological systems, particularly in enzyme catalysis and as a zinc source.
Medicine: Explored for its potential therapeutic applications due to its zinc content, which is essential for various biological functions.
Industry: Used in the synthesis of complex organic molecules and as a catalyst in certain industrial processes
Mecanismo De Acción
The mechanism of action of isopentyl(pivaloyloxy)zinc involves the transfer of the isopentyl group to a substrate, facilitated by the zinc center. The zinc atom acts as a Lewis acid, stabilizing the transition state and lowering the activation energy of the reaction. This compound can interact with various molecular targets, including enzymes and other proteins, through coordination with zinc-binding sites .
Comparación Con Compuestos Similares
Similar Compounds
Isopentyl acetate: Known for its fruity scent and used in flavorings and fragrances.
Isopentyl alcohol: Used as a solvent and in the synthesis of esters.
Zinc acetate: Commonly used in dietary supplements and as a catalyst in organic synthesis
Uniqueness
Isopentyl(pivaloyloxy)zinc is unique due to its combination of the isopentyl group and the pivaloyloxy group, which imparts distinct reactivity and stability. This makes it particularly useful in specific organic synthesis applications where other similar compounds may not be as effective .
Propiedades
Fórmula molecular |
C10H21O2Zn- |
|---|---|
Peso molecular |
238.7 g/mol |
Nombre IUPAC |
2,2-dimethylpropanoic acid;2-methylbutane;zinc |
InChI |
InChI=1S/C5H10O2.C5H11.Zn/c1-5(2,3)4(6)7;1-4-5(2)3;/h1-3H3,(H,6,7);5H,1,4H2,2-3H3;/q;-1; |
Clave InChI |
VWBIPSDCLQOVFC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C[CH2-].CC(C)(C)C(=O)O.[Zn] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Di-tert-butyl(2'-isopropoxy-[1,1'-binaphthalen]-2-yl)phosphine](/img/structure/B13654769.png)
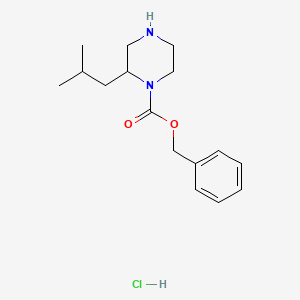
![1,2,7,8-Tetrabromodicyclopenta[cd,lm]perylene](/img/structure/B13654781.png)
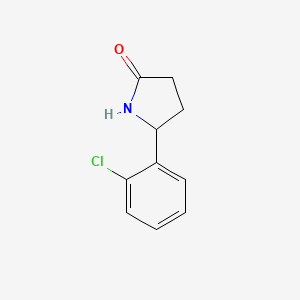
![(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-[phenylmethoxycarbonyl-(N-phenylmethoxycarbonylcarbamimidoyl)amino]pentanoic acid](/img/structure/B13654793.png)
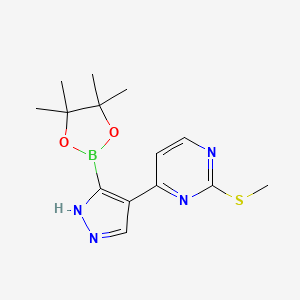
![4H,5H,6H-cyclopenta[c]thiophen-5-one](/img/structure/B13654816.png)
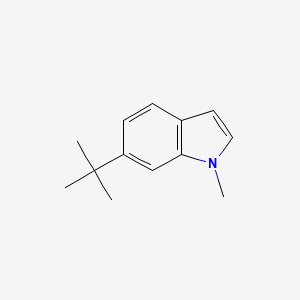
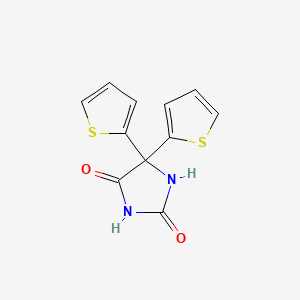
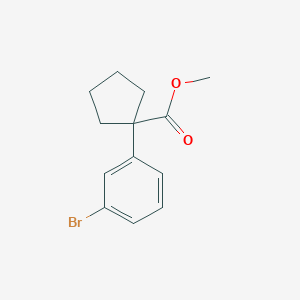
![5-Pivaloyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B13654833.png)
